N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide
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Overview
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core linked to a pyrazole and pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzothiophene derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the compound .
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Benzothiophene derivatives: Investigated for their potential in treating neurological disorders.
Uniqueness
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with pyrazole and pyridine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(18-11-15-3-1-2-4-17(15)25-18)21-9-10-23-13-16(12-22-23)14-5-7-20-8-6-14/h1-8,11-13H,9-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVBHVZKYIILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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